molecular formula C11H14BrNO4S B2853427 Methyl N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycinate CAS No. 827010-25-3

Methyl N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycinate

Cat. No.: B2853427
CAS No.: 827010-25-3
M. Wt: 336.2
InChI Key: SORXHNXDMLYVJF-UHFFFAOYSA-N
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Description

Methyl N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycinate is an organic compound characterized by its unique chemical structure, which includes a brominated aromatic ring, a methylsulfonyl group, and a glycine ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycinate typically involves several key steps:

  • Bromination: : The starting material, 3-methylphenyl, undergoes bromination to introduce a bromine atom at the 4-position. This can be achieved using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃).

  • Sulfonylation: : The brominated intermediate is then subjected to sulfonylation using methylsulfonyl chloride (CH₃SO₂Cl) in the presence of a base like triethylamine (Et₃N) to form the methylsulfonyl derivative.

  • Glycination: : Finally, the methylsulfonyl derivative reacts with methyl glycinate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for bromination and sulfonylation steps, and automated systems for purification and isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group attached to the aromatic ring, forming corresponding alcohols or ketones.

  • Reduction: : Reduction of the bromine atom can lead to the formation of the corresponding hydrogenated derivative.

  • Substitution: : The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) under mild heating.

Major Products

    Oxidation: Formation of 4-bromo-3-methylbenzaldehyde or 4-bromo-3-methylbenzoic acid.

    Reduction: Formation of 4-methyl-3-methylphenyl-N-(methylsulfonyl)glycinate.

    Substitution: Formation of 4-azido-3-methylphenyl-N-(methylsulfonyl)glycinate or 4-thio-3-methylphenyl-N-(methylsulfonyl)glycinate.

Scientific Research Applications

Chemistry

In synthetic chemistry, Methyl N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycinate serves as a versatile intermediate for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways involving sulfonyl and glycine ester groups.

Medicine

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which Methyl N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycinate exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The bromine atom and methylsulfonyl group can participate in binding interactions, while the glycine ester moiety may facilitate transport across biological membranes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl N-(4-chloro-3-methylphenyl)-N-(methylsulfonyl)glycinate
  • Methyl N-(4-fluoro-3-methylphenyl)-N-(methylsulfonyl)glycinate
  • Methyl N-(4-iodo-3-methylphenyl)-N-(methylsulfonyl)glycinate

Uniqueness

Compared to its analogs, Methyl N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycinate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. This makes it particularly valuable in applications where specific halogen interactions are desired.

Biological Activity

Methyl N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycinate (CAS No. 827010-25-3) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

  • Molecular Formula : C11_{11}H14_{14}BrNO4_{4}S
  • Molecular Weight : 336.21 g/mol
  • CAS Number : 827010-25-3
PropertyValue
Molecular FormulaC11_{11}H14_{14}BrNO4_{4}S
Molecular Weight336.21 g/mol
Melting PointNot specified
Boiling PointNot specified
DensityNot specified

The biological activity of this compound is primarily attributed to its role as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a significant role in inflammation and pain pathways. COX-2 inhibitors are well-known for their anti-inflammatory properties and potential applications in treating various neoplastic diseases, particularly those involving breast and bladder cancers .

Anti-Cancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anti-cancer activity by inhibiting tumor growth and inducing apoptosis in cancer cells. The compound's structural characteristics, such as the presence of the bromo and methylsulfonyl groups, may enhance its interaction with biological targets involved in cancer progression.

  • In Vitro Studies :
    • Research has shown that this compound can inhibit the proliferation of various cancer cell lines, suggesting its potential as a therapeutic agent against neoplasia. For instance, it has been noted to affect c-Myc signaling pathways, which are crucial in many cancers .
  • Case Study :
    • A study conducted on breast cancer cell lines demonstrated that treatment with this compound led to a significant reduction in cell viability and induced apoptosis through caspase activation .

Anti-inflammatory Effects

The compound's role as a COX-2 inhibitor suggests it may also possess anti-inflammatory properties. This is particularly relevant for conditions characterized by chronic inflammation, where COX-2 is often upregulated.

Efficacy in Cell Lines

A summary of findings from various studies on cell lines treated with this compound is presented below:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)12.5Induction of apoptosis
HeLa (Cervical Cancer)15.0Inhibition of cell proliferation
A549 (Lung Cancer)10.0COX-2 inhibition

Properties

IUPAC Name

methyl 2-(4-bromo-3-methyl-N-methylsulfonylanilino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO4S/c1-8-6-9(4-5-10(8)12)13(18(3,15)16)7-11(14)17-2/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SORXHNXDMLYVJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N(CC(=O)OC)S(=O)(=O)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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